
Acide 2-amino-4-(3-méthylthiophène-2-yl)butanoïque
Vue d'ensemble
Description
2-Amino-4-(3-methylthiophen-2-yl)butanoic acid, or MTBA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that can be synthesized from a variety of starting materials. MTBA has been studied extensively in the laboratory and has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Agents anticancéreux
Les dérivés du thiophène, tels que l'acide 2-amino-4-(3-méthylthiophène-2-yl)butanoïque, ont été utilisés dans la synthèse d'agents anticancéreux. Leur structure permet une interaction avec diverses cibles biologiques, ce qui peut inhiber la croissance et la prolifération des cellules cancéreuses .
Agents anti-athérosclérotiques
La capacité du composé à agir comme précurseur dans la synthèse d'agents anti-athérosclérotiques est significative. Ces agents peuvent aider à réduire le risque d'athérosclérose, une maladie caractérisée par le durcissement et le rétrécissement des artères .
Agents complexants métalliques
Dans le domaine de la chimie inorganique, les dérivés du thiophène servent d'agents complexants métalliques. Ils peuvent former des complexes avec les métaux, ce qui peut être utile dans divers procédés catalytiques et industriels .
Développement d'insecticides
Les propriétés structurelles des dérivés du thiophène les rendent appropriés pour le développement d'insecticides. Leur efficacité dans la lutte antiparasitaire est un domaine de recherche et d'application active .
Semi-conducteurs organiques
En raison de leurs propriétés électroniques, les composés avec un noyau thiophène sont des candidats prometteurs pour la création de semi-conducteurs organiques. Ces matériaux sont essentiels pour le développement de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED) .
Biosenseurs
Les composés à base de thiophène sont également explorés pour leur utilisation dans les biosenseurs. Ces capteurs peuvent détecter des molécules biologiques et sont essentiels dans le diagnostic médical et la surveillance environnementale .
Mécanisme D'action
The mechanism of action of MTBA is not yet fully understood. However, it is known to act as an agonist at several receptor sites, including the serotonin, dopamine, and norepinephrine receptors. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
MTBA has been found to have a variety of biochemical and physiological effects. It has been found to have antidepressant and anxiolytic effects, as well as to increase cognitive performance. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
MTBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it has a wide range of applications in scientific research. On the other hand, it has several limitations. It is not very soluble in water, and its mechanism of action is not yet fully understood.
Orientations Futures
The potential future directions for MTBA research are numerous. It could be used in further studies of drug metabolism, as well as in studies of the structure and function of proteins. It could also be used in studies of the mechanisms of action of drugs, as well as in studies of the biochemical and physiological effects of drugs. Additionally, it could be used in studies of the effects of environmental pollutants on human health, and in studies of the effects of drugs on the brain.
Propriétés
IUPAC Name |
2-amino-4-(3-methylthiophen-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-5-13-8(6)3-2-7(10)9(11)12/h4-5,7H,2-3,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNVYGNYLXUXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



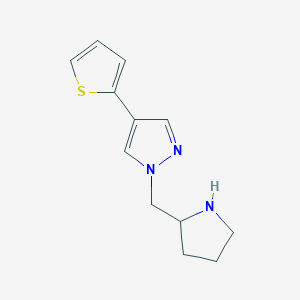
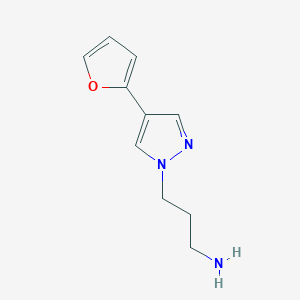
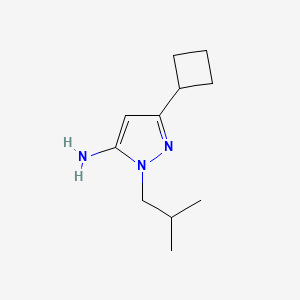
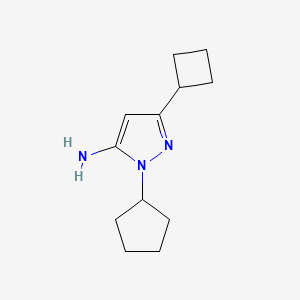
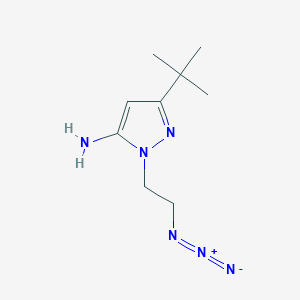



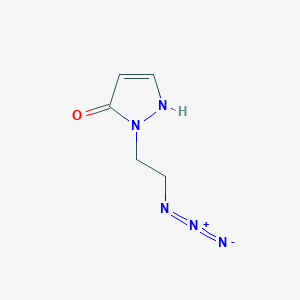
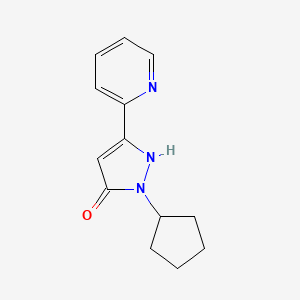
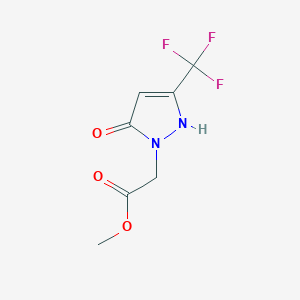
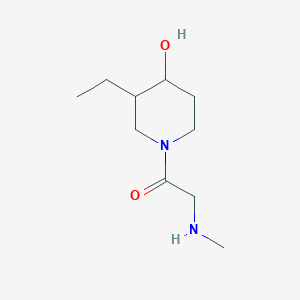
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)
![2-Oxa-7-azaspiro[3.5]nonan-7-amine](/img/structure/B1491269.png)